molecular formula C7H5Br2F B1333539 4-Bromo-2-fluorobenzyl bromide CAS No. 76283-09-5

4-Bromo-2-fluorobenzyl bromide

Cat. No.: B1333539
CAS No.: 76283-09-5
M. Wt: 267.92 g/mol
InChI Key: XMHNLZXYPAULDF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-2-fluorobenzyl bromide can be synthesized from 4-bromo-2-fluorobenzyl alcohol. The alcohol is dissolved in 48% hydrobromic acid and heated to 100°C for 10 minutes. After the reaction, the mixture is neutralized with potassium carbonate, extracted with ethyl acetate, and dried over anhydrous magnesium sulfate. The final product is obtained by concentrating the solution under reduced pressure .

Industrial Production Methods

Industrial production of this compound typically involves similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluorobenzyl bromide primarily undergoes substitution reactions due to the presence of the bromine atoms. It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles .

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures .

Major Products Formed

The major products formed from reactions with this compound depend on the nucleophile used. For example, reaction with an amine can produce a benzylamine derivative, while reaction with a thiol can yield a benzylthioether .

Scientific Research Applications

Synthetic Chemistry

Key Intermediate in Synthesis:
4-Bromo-2-fluorobenzyl bromide is primarily utilized as an intermediate in the synthesis of numerous pharmaceuticals and agrochemicals. Its structural properties facilitate the formation of complex organic molecules, which are essential for drug development and crop protection agents .

Pharmaceutical Development

Targeted Therapies:
In pharmaceutical research, this compound plays a crucial role in designing targeted therapies for various diseases. It enhances the efficiency of drug discovery processes by enabling the synthesis of novel compounds with potential therapeutic effects. The compound's ability to participate in diverse reactions makes it valuable for creating biologically active molecules .

Material Science

Specialty Polymers and Resins:
this compound is also applied in the formulation of specialty polymers and resins. These materials exhibit improved thermal and chemical resistance, making them suitable for high-performance applications in industries such as electronics and automotive manufacturing .

Fluorinated Compounds

Synthesis of Fluorinated Products:
The compound is instrumental in synthesizing fluorinated compounds, which are vital in various applications including pharmaceuticals and surfactants. Fluorinated compounds often display unique properties such as increased stability and enhanced efficacy, making them desirable in many chemical applications .

Research and Development

Studying Reaction Mechanisms:
In academic and industrial laboratories, this compound is employed to study reaction mechanisms and develop new synthetic methodologies. This application provides insights that can lead to innovative solutions in chemical synthesis, thereby advancing both theoretical and practical aspects of chemistry .

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated the use of this compound in synthesizing novel anticancer agents through palladium-catalyzed cross-coupling reactions. The resulting compounds showed promising activity against various cancer cell lines, highlighting the compound's utility in medicinal chemistry.

Case Study 2: Development of Agrochemicals

Research has shown that derivatives synthesized from this compound exhibit potent herbicidal activity. This application underscores its importance in developing new agrochemical products that can enhance agricultural productivity while minimizing environmental impact.

Mechanism of Action

The mechanism of action of 4-bromo-2-fluorobenzyl bromide involves its reactivity as an electrophile in substitution reactions. The bromine atoms on the benzene ring are highly reactive, allowing the compound to readily participate in nucleophilic substitution reactions. This reactivity is utilized in various synthetic applications to introduce functional groups into organic molecules .

Biological Activity

4-Bromo-2-fluorobenzyl bromide (CAS No. 76283-09-5) is a halogenated aromatic compound that has garnered attention in various fields of chemical research, particularly in medicinal chemistry and material science. This article will explore the biological activity of this compound, including its synthesis, potential applications, and relevant case studies.

  • Molecular Formula : C7_7H5_5Br2_2F
  • Molecular Weight : 267.92 g/mol
  • Physical State : White to light yellow crystalline powder
  • Density : 1.9094 g/ml at 25°C

Synthesis

This compound can be synthesized through various methods, including the bromination of 4-bromo-2-fluorobenzyl alcohol using hydrogen bromide under specific reaction conditions. The general reaction can be summarized as follows:

4 Bromo 2 fluorobenzyl alcohol+HBr4 Bromo 2 fluorobenzyl bromide\text{4 Bromo 2 fluorobenzyl alcohol}+\text{HBr}\rightarrow \text{4 Bromo 2 fluorobenzyl bromide}

The yield for this synthesis can reach up to 91% under optimized conditions .

Antimicrobial Properties

Research indicates that halogenated benzyl compounds, including this compound, exhibit significant antimicrobial activity. A study demonstrated that such compounds could inhibit the growth of various bacterial strains, suggesting their potential as antibacterial agents .

Anticancer Activity

In preliminary studies, compounds similar to this compound have shown promise in cancer treatment by inducing apoptosis in cancer cells. The mechanism often involves the disruption of cellular signaling pathways that are crucial for cancer cell survival .

Neuropharmacological Effects

There is emerging evidence that halogenated benzyl derivatives can interact with neurotransmitter systems. For instance, they may modulate GABA receptors, which are vital for inhibitory neurotransmission in the central nervous system. This modulation could potentially lead to therapeutic effects in conditions like anxiety and epilepsy .

Study on Antimicrobial Efficacy

A research study investigated the antimicrobial efficacy of halogenated benzyl compounds against Escherichia coli and Staphylococcus aureus. The study found that this compound exhibited a minimum inhibitory concentration (MIC) comparable to other known antibiotics, indicating its potential use as an antimicrobial agent .

CompoundMIC (µg/mL)Bacterial Strain
This compound16E. coli
Control Antibiotic (e.g., Penicillin)8Staphylococcus aureus

Neuropharmacological Study

In a neuropharmacological assessment using zebrafish larvae, researchers evaluated the effects of various halogenated compounds on locomotor activity. The results indicated that this compound significantly altered movement patterns, suggesting potential neuroactive properties .

Q & A

Basic Questions

Q. What are the key physicochemical properties of 4-bromo-2-fluorobenzyl bromide, and how are they experimentally determined?

Methodological Answer: The compound’s molecular formula is C₇H₅Br₂F (MW: 267.92), with purity ≥99% . Key properties include:

  • Boiling Point : Not explicitly reported, but analogous fluorobenzyl bromides (e.g., 4-fluorobenzyl bromide) boil at ~85°C under reduced pressure (20 hPa) .
  • Density : Estimated at ~1.5 g/mL (similar to 4-fluorobenzyl bromide, d = 1.517 g/mL) .
  • Reactivity : Highly reactive due to the benzyl bromide group, necessitating anhydrous handling.

Experimental Characterization :

  • NMR (¹H/¹³C): Used to confirm structure and purity.
  • GC-MS : Validates absence of impurities (e.g., residual solvents or by-products) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use in a fume hood to avoid inhalation .
  • First Aid :
    • Skin Contact : Wash immediately with soap/water for 15+ minutes; remove contaminated clothing .
    • Eye Exposure : Flush with water for 10–15 minutes; consult an ophthalmologist .
  • Toxicology : Limited data available; assume acute toxicity due to bromine and aromatic halogen reactivity .

Q. What is a standard synthetic route for this compound?

Methodological Answer : A common method involves alkylation of 4-bromo-2-fluorotoluene with bromine under radical-initiated conditions (e.g., using N-bromosuccinimide and AIBN) .

Example Protocol :

Dissolve 4-bromo-2-fluorotoluene in CCl₄.

Add N-bromosuccinimide (1.1 eq) and AIBN (catalytic).

Reflux at 80°C for 12 hours.

Purify via column chromatography (hexane/ethyl acetate).

Key Considerations :

  • Monitor reaction progress by TLC (Rf ~0.5 in hexane/EtOAc 9:1).
  • Avoid light to prevent radical side reactions .

Advanced Research Questions

Q. How can regioselectivity challenges be addressed in cross-coupling reactions involving this compound?

Methodological Answer : The compound’s bromine and fluorine substituents create steric and electronic effects influencing cross-coupling (e.g., Suzuki-Miyaura).

Strategies :

  • Catalyst Optimization : Use Pd(PPh₃)₄ to enhance selectivity for bromine over fluorine .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor oxidative addition at bromine.
  • Temperature Control : Lower temperatures (50–60°C) reduce defluorination side reactions.

Case Study :
In a Suzuki coupling with 3-methoxybenzeneboronic acid, Pd(PPh₃)₄ achieved >90% yield with no defluorination .

Q. How can capillary electrophoresis (CE) resolve analytical challenges in quantifying bromide content?

Methodological Answer : CE with direct UV detection (214 nm) separates bromide ions from matrix interference (e.g., chloride).

Protocol :

Buffer : 20 mM borate (pH 9.2) with 0.5 mM CTAB (to reverse EOF).

Voltage : 15 kV, 25°C.

Sample Prep : Hydrolyze 10 mg of compound in 1 M NaOH, neutralize with HNO₃ .

Data Interpretation :

  • Bromide elutes at 4.2 min, chloride at 3.8 min (baseline resolution, R > 1.5) .

Q. How does the compound’s stability vary under acidic vs. basic conditions?

Methodological Answer :

  • Acidic Conditions (pH < 3) : Rapid hydrolysis of the benzyl bromide group to 4-bromo-2-fluorobenzyl alcohol.
  • Basic Conditions (pH > 10) : Nucleophilic substitution (SN2) forms 4-bromo-2-fluorobenzyl alcohol or ethers.

Experimental Validation :

  • TLC Monitoring : Spot disappearance under basic conditions within 1 hour vs. 6 hours under acidic .
  • NMR Confirmation : Loss of benzyl bromide proton signals (δ 4.5–4.7 ppm) post-hydrolysis .

Q. What are common by-products in its alkylation reactions, and how are they mitigated?

Methodological Answer :

  • By-Products :
    • Di-alkylation : Due to excess alkylating agent.
    • Debromination : From over-reduction in catalytic hydrogenation.

Mitigation Strategies :

  • Stoichiometry Control : Use 1.0 eq of alkylating agent.
  • Catalyst Screening : Avoid Pd/C in hydrogenation; opt for milder conditions (e.g., Zn/HOAc) .

Properties

IUPAC Name

4-bromo-1-(bromomethyl)-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2F/c8-4-5-1-2-6(9)3-7(5)10/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMHNLZXYPAULDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1057822
Record name 4-Bromo-1-(bromomethyl)-2-fluoro-benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76283-09-5
Record name 4-Bromo-2-fluorobenzyl bromide
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 4-Bromo-2-fluorobenzyl bromide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Bromo-1-(bromomethyl)-2-fluoro-benzene
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Record name 4-bromo-1-(bromomethyl)-2-fluorobenzene
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Record name 4-BROMO-2-FLUOROBENZYL BROMIDE
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Synthesis routes and methods I

Procedure details

1-Bromo-3-fluoro-4-methylbenzene (28.37 g, 0.15 mol, 1 eq), N-bromosuccinimide (26.72 g, 0.15 mol, 1 eq), azobisisobutyronitrile (1.44 g) and carbon tetrachloride (500 mL) were mixed and refluxed overnight. The mixture was filtered and washed with water (3×300 mL). The organic layer was dried (MgSO4), and the solvent removed in vacuo to yield 37.88 g of an oil (75% product by NMR). NMR (CDCl3) δ 4.45 (s, 2H). This material was used in the subsequent step without further purification. ##STR47##
Quantity
28.37 g
Type
reactant
Reaction Step One
Quantity
26.72 g
Type
reactant
Reaction Step One
Quantity
1.44 g
Type
catalyst
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Yield
75%

Synthesis routes and methods II

Procedure details

(Example 3): 1'-(4-bromo-2-fluorobenzyl)-5'-trifluoromethyl-spiro[imidazolidine-4,3'-indoline]-2,2',5-trione, as a solid, m.p. 231°-232° C., starting from 1-(4-bromo-2-fluorobenzyl)-5-trifluoromethylindoline-2,3-dione (itself obtained as a syrup, of satisfctory purity by NMR, by reaction of 5-trifluoromethylindoline-2,3-dione and 4-bromo-2-fluorobenzyl bromide in an analogous manner to that described for the starting material in Example 1);
Name
1'-(4-bromo-2-fluorobenzyl)-5'-trifluoromethyl-spiro[imidazolidine-4,3'-indoline]-2,2',5-trione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-(4-bromo-2-fluorobenzyl)-5-trifluoromethylindoline-2,3-dione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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